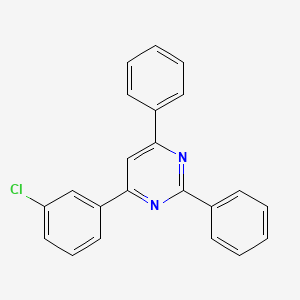

4-(3-Chlorophenyl)-2,6-diphenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(3-Chlorophenyl)-2,6-diphenylpyrimidine” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has phenyl groups, which are rings of six carbon atoms, and a chlorine atom .

Synthesis Analysis

While specific synthesis methods for “4-(3-Chlorophenyl)-2,6-diphenylpyrimidine” were not found, similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “4-(3-Chlorophenyl)-2,6-diphenylpyrimidine” likely involves a pyrimidine ring attached to three phenyl rings. One of these phenyl rings would have a chlorine atom attached .

Scientific Research Applications

Chemical Transformations and Synthesis

4-(3-Chlorophenyl)-2,6-diphenylpyrimidine has been studied for its role in various chemical transformations. For instance, it is involved in the amination of halogenoaza-aromatics with potassium amide in liquid ammonia, a process significant in organic synthesis (Valk, Plas, & Bode, 2010). Another study highlights its use in the synthesis of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine, which subsequently undergoes various transformations to yield N-acyl derivatives and substituted quinazolines (Harutyunyan et al., 2020).

Crystal Structure and Biological Activity

The compound's derivatives, such as those containing chlorine and methyl substituents, show promising antimicrobial activities. Studies on their crystal structures have provided insights into their molecular geometries and intermolecular interactions, which are crucial for understanding their biological activities (Korona-Głowniak et al., 2021).

Cyclopalladation and Organometallic Chemistry

In the field of organometallic chemistry, 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine has been utilized in the cyclopalladation of phenylpyrimidines. This process is significant for the synthesis of organometallic complexes, which have applications in catalysis and material science (Caygill, Hartshorn, & Steel, 1990).

Theoretical and Experimental Studies

The compound has also been the subject of theoretical and experimental studies correlating structure, stability, and biological activity. This includes the examination of pyrimidinium ylides derived from 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine for their potential in nucleophilic reactions and biological applications (Moldoveanu & Mangalagiu, 2005).

Synthesis of Derivatives and Pharmacological Potential

The synthesis of various derivatives of 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine has been explored, revealing their potential in pharmacology. For example, studies have synthesized derivatives with anti-inflammatory and antimicrobial properties, highlighting the compound's versatility in drug development (Kumar, Chauhan, & Drabu, 2011).

Antioxidant and Antitumor Activities

Research has also been conducted on the antioxidant and antitumor activities of nitrogen heterocycles derived from 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine. These studies contribute to the understanding of the compound's potential in cancer therapy and disease prevention (El-Moneim, El‐Deen, & El-Fattah, 2011).

Molecular Docking and Spectroscopic Analysis

Molecular docking and spectroscopic analysis of derivatives have provided deeper insights into the compound's potential interactions with biological targets, aiding in the design of new drugs and therapeutic agents (Sivakumar et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit various enzymes such as tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .

Mode of Action

It’s likely that the compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function .

Biochemical Pathways

Similar compounds have been shown to affect various cellular processes, including oxidative stress and radical-chain oxidation of organic compounds .

Pharmacokinetics

Similar compounds have been shown to have good absorption, low oral bioavailability due to extensive hepatic first-pass effect, and biliary elimination .

Result of Action

Similar compounds have been shown to have antioxidant, antitumor, and neurotoxic potentials .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

4-(3-chlorophenyl)-2,6-diphenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTRHTNHPKRWFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)-2,6-diphenylpyrimidine | |

CAS RN |

1536209-87-6 |

Source

|

| Record name | 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2937243.png)

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide](/img/structure/B2937251.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2937261.png)

![Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2937264.png)